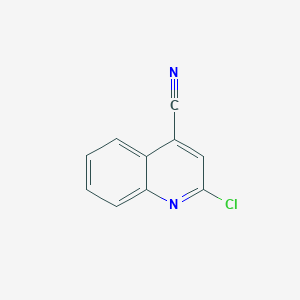

2-Chloroquinoline-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMENHKKHOIYEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628587 | |

| Record name | 2-Chloroquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4366-88-5 | |

| Record name | 2-Chloroquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloroquinoline 4 Carbonitrile and Its Core Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of 2-chloroquinoline-4-carbonitrile offer an efficient route to this key intermediate. These approaches often involve the simultaneous formation and functionalization of the quinoline (B57606) ring system.

Vilsmeier-Haack Reaction Pathways

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds and has been successfully applied to the synthesis of quinoline derivatives. ijsr.net Acetanilides can be converted into 2-chloroquinoline-3-carbaldehydes in good yields by treatment with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide) in phosphoryl chloride solution. rsc.org The reaction proceeds through the initial conversion of the acetanilide (B955) to an imidoyl chloride, followed by the formation of an N-(α-chlorovinyl)aniline. This enamine intermediate is then diformylated at the β-position and subsequently cyclized to form the 2-chloroquinoline-3-carbaldehyde (B1585622). rsc.org In some instances, the diformylated intermediates can be isolated and then cyclized using polyphosphoric acid. rsc.org

The resulting 2-chloroquinoline-3-carbaldehyde can then be converted to this compound. One reported method involves the treatment of 2-chloroquinoline-3-carbaldehyde with aqueous ammonia (B1221849) in the presence of ceric ammonium (B1175870) nitrate (B79036). nih.govrsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. nih.gov

Three-component reactions offer a convergent approach to the synthesis of functionalized quinolines. For instance, a one-pot reaction of 2-chloroquinoline-3-carbaldehydes, a 1,3-dicarbonyl compound like 4-hydroxycoumarin, and an enaminone, catalyzed by L-proline, can yield functionalized benzo[b] nih.govresearchgate.netnaphthyridines. semanticscholar.org Another three-component reaction involves the condensation of 2-chloroquinoline-3-carbaldehydes, 6-aminouracils, and dimedone. semanticscholar.org Interestingly, the substitution pattern on the quinoline aldehyde can direct the reaction towards different products. semanticscholar.org Furthermore, environmentally friendly methods have been developed, such as the one-pot reaction of 2-chloroquinoline-3-carbaldehydes, malononitrile (B47326), and various α- or β-naphthols in water using morpholine (B109124) as a catalyst to produce 2-amino-3-cyano-4H-chromenes. semanticscholar.org

Four-component reactions (4CRs) provide an even higher level of convergence for the synthesis of complex heterocyclic systems. A notable example is the reaction of 2-chloroquinoline-3-carbaldehydes, alkyl isocyanides, azidotrimethylsilane, and amines in methanol, which can be promoted by microwave or ultrasound irradiation to afford 1H-tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamines. nih.govrsc.org This reaction proceeds through a one-pot Ugi-azide process, followed by nucleophilic substitution and ring-chain azido-tautomerization. nih.gov

Preparation of Key Precursors and Related Building Blocks

The synthesis of this compound often relies on the availability of key precursors, most notably 2-chloroquinoline-3-carbaldehydes.

Synthesis of 2-Chloroquinoline-3-carbaldehydes via Formylation and Oxidation Routes

The primary method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack formylation of acetanilides. rsc.org This reaction involves treating N-arylacetamides with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride and N,N-dimethylformamide (DMF). rsc.org The reaction is regioselective and generally provides good yields, particularly with electron-donating groups on the N-arylacetamide. A typical procedure involves the dropwise addition of phosphorus oxychloride to cooled DMF, followed by the portion-wise addition of the respective oxime. The mixture is then heated, poured into ice water, and the resulting 2-chloroquinoline-3-carbaldehyde is filtered and recrystallized. ijsr.net

An alternative route to obtain the nitrile functionality involves the oxidation of the aldehyde group in 2-chloroquinoline-3-carbaldehyde. For example, treatment of 2-chloroquinoline-3-carbaldehyde with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate can directly yield 2-chloroquinoline-3-carbonitrile. nih.govrsc.org Another oxidation method involves treating the aldehyde with silver nitrite (B80452) in the presence of sodium hydroxide (B78521) to form the corresponding carboxylic acid, which can then be further manipulated. nih.gov

Formation of Halogenated Quinoline Intermediates

The synthesis of this compound typically begins with the construction of a suitable quinoline-4-carboxylic acid intermediate, which is then subjected to halogenation and subsequent conversion of the carboxylic acid to a nitrile group. The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids. nih.gov This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. nih.gov

For instance, the reaction of isatin with an α-methyl ketone in aqueous ethanol (B145695) can yield the corresponding 2-substituted-quinoline-4-carboxylic acid. nih.gov The Doebner reaction provides an alternative route, utilizing an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov

Once the quinoline-4-carboxylic acid is obtained, the crucial 2-chloro substituent can be introduced. This is typically achieved through treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The carboxylic acid at the 4-position can then be converted to the carbonitrile. A common method for this transformation is the dehydration of the corresponding primary amide, which can be obtained from the carboxylic acid.

Isatin, the key starting material for the Pfitzinger reaction, can be synthesized through various methods, including the Sandmeyer isonitrosoacetanilide isatin synthesis. researchgate.net This involves the reaction of aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid. researchgate.net

| Starting Material | Reagents | Product | Reaction Type |

| Isatin | α-Methyl Ketone, Base | 2-Substituted-quinoline-4-carboxylic acid | Pfitzinger Reaction |

| Aniline, Aldehyde, Pyruvic Acid | Catalyst | Quinoline-4-carboxylic acid derivative | Doebner Reaction |

| Quinoline-4-carboxylic acid | POCl₃ or SOCl₂ | 2-Chloroquinoline-4-carboxylic acid | Halogenation |

Strategic Derivatization and Functionalization Techniques

The presence of a reactive chlorine atom at the 2-position and a cyano group at the 4-position makes this compound an excellent substrate for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of functional groups. The electron-withdrawing nature of the quinoline nitrogen and the cyano group at C4 enhances the electrophilicity of C2, facilitating the attack by nucleophiles.

Studies on analogous 2-chloroquinoline (B121035) derivatives have demonstrated facile displacement of the chloride by various nucleophiles. For example, reaction with hydrazine (B178648) hydrate leads to the formation of the corresponding 2-hydrazinylquinoline derivative. rsc.orgnih.gov Similarly, treatment with sodium azide (B81097) results in the formation of a tetrazolo[1,5-a]quinoline (B14009986) system through an initial nucleophilic substitution followed by intramolecular cyclization. rsc.org The reactivity of 2-chloroquinolines is generally higher towards nucleophiles compared to their 4-chloro counterparts under certain conditions. researchgate.net

| Reagent | Product Type | Reaction Condition |

| Hydrazine Hydrate | 2-Hydrazinylquinoline-4-carbonitrile | Reflux in a suitable solvent |

| Sodium Azide | Tetrazolo[1,5-a]quinoline-4-carbonitrile | Reaction in a polar aprotic solvent like DMSO |

| Amines | 2-Aminoquinoline-4-carbonitrile derivatives | Base-catalyzed conditions |

| Alkoxides | 2-Alkoxyquinoline-4-carbonitrile derivatives | Reaction with sodium alkoxide |

The bifunctional nature of this compound, possessing two electrophilic centers (the carbon bearing the chlorine and the nitrile carbon), allows for elegant cyclization reactions with binucleophilic reagents to construct fused heterocyclic systems.

The reaction of 2-chloroquinoline-carbonitriles with guanidine (B92328) hydrochloride in the presence of a base is a powerful method for the synthesis of fused pyrimidine (B1678525) rings. While the reaction with the 3-carbonitrile isomer has been reported to yield 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones, a similar pathway can be anticipated for this compound. The reaction likely proceeds through an initial nucleophilic attack of one of the amino groups of guanidine at the C2 position, displacing the chlorine atom. This is followed by an intramolecular cyclization where the other amino group of the guanidine moiety attacks the nitrile carbon, leading to the formation of a fused pyrimido[5,4-c]quinoline ring system.

Urea (B33335) and thiourea (B124793) are versatile binucleophiles that can react with this compound to form fused pyrimidinone or pyrimidinethione rings, respectively. Drawing a parallel from the reactivity of the analogous 2-chloroquinoline-3-carbaldehyde, which reacts with urea or thiourea in multicomponent reactions to yield quinolinyl-tetrahydropyrimidines, a similar outcome is expected. nih.gov The reaction would likely involve the initial substitution of the C2-chloro group by one of the amino groups of urea or thiourea, followed by intramolecular cyclization onto the C4-nitrile group. This would lead to the formation of 2-amino-pyrimido[5,4-c]quinolin-4(3H)-one or its thio-analogue.

S-benzyl isothiourea and cyanoguanidine are other examples of binucleophiles that can be employed in cyclization reactions with this compound. S-benzyl isothiourea can act as a synthetic equivalent of guanidine. Upon reaction, the initial nucleophilic attack at C2 would be followed by cyclization onto the nitrile group, with the subsequent elimination of benzyl (B1604629) mercaptan, to yield a fused aminopyrimidine ring.

Cyanoguanidine, possessing both a nucleophilic amino group and an electrophilic nitrile, can participate in more complex cyclization cascades. Reactions of cyanoguanidine with other heterocyclic systems have been shown to form fused 1,3,5-triazine (B166579) rings. wikipedia.org In the case of this compound, a potential reaction pathway could involve the initial reaction of the amino group of cyanoguanidine at C2, followed by an intramolecular cyclization involving both the quinoline's nitrile group and the nitrile group of the cyanoguanidine moiety, leading to complex fused heterocyclic systems.

| Binucleophile | Fused Ring System |

| Guanidine Hydrochloride | Pyrimido[5,4-c]quinoline |

| Urea | Pyrimido[5,4-c]quinolin-4(3H)-one |

| Thiourea | Pyrimido[5,4-c]quinolin-4(3H)-thione |

| S-Benzyl Isothiourea Chloride | Pyrimido[5,4-c]quinoline |

| Cyanoguanidine | Fused triazine systems |

Metal-Catalyzed Coupling and Annulation Reactions

Metal-catalyzed reactions, particularly those employing palladium, are powerful tools for the construction of the quinoline core and the introduction of functional groups.

Palladium-catalyzed domino reactions involving 2-chloroquinoline-3-carbaldehydes and isocyanides have been explored to create novel quinoline derivatives. rsc.orgzenodo.org These one-pot procedures can lead to the formation of various products through amidation, lactamization, or carbamate (B1207046) formation, demonstrating the versatility of this approach in generating molecular complexity. rsc.orgzenodo.org For instance, a three-component reaction of 2-chloroquinoline-3-carbaldehydes, isocyanides, and amines under palladium catalysis can form new C-C, C-N, and C-O bonds in a single operation. rsc.org This highlights the efficiency of palladium catalysis in tandem reactions for synthesizing complex heterocyclic systems. rsc.orgzenodo.org

In a related context, palladium-catalyzed double carbonylation processes have been developed for the synthesis of quinazolinediones from bromoanilines and bromobenzonitriles. nih.gov This multi-component reaction involves the formation of multiple C-C and C-N bonds and the insertion of two carbon monoxide molecules, proceeding through a sequence of carbonylation, cyclization, and isomerization steps. nih.gov

The intramolecular Heck reaction is a robust method for constructing cyclic and heterocyclic compounds, including the quinoline nucleus. researchgate.netorganicreactions.orgwikipedia.org This palladium(0)-catalyzed process involves the intramolecular coupling of an aryl or alkenyl halide with an alkene. organicreactions.orgwikipedia.org The reaction is known for its high functional group tolerance, proceeding under mild and nearly neutral conditions. researchgate.netorganicreactions.org It is a reliable method for forming rings of various sizes, from small to large. researchgate.netorganicreactions.org

The versatility of the intramolecular Heck reaction allows for the creation of complex molecular architectures. Tandem reactions initiated by this process can lead to the formation of multiple rings. researchgate.netorganicreactions.org Furthermore, the use of chiral palladium complexes can facilitate the asymmetric synthesis of products, enabling the construction of tertiary and quaternary stereocenters with high diastereoselectivity or enantioselectivity. wikipedia.orgchim.it The mechanism of the Heck reaction can vary depending on the catalyst, substrate, and reaction conditions. organicreactions.org The neutral pathway, for example, begins with the oxidative addition of the halide to a palladium(0) complex. wikipedia.org

| Reaction Type | Key Features | Ring Sizes Formed | Stereochemistry Control |

| Intramolecular Heck Reaction | Palladium(0)-catalyzed, high functional group tolerance, mild conditions. researchgate.netorganicreactions.org | 4 to 27 atoms. wikipedia.org | Can establish tertiary or quaternary stereocenters with high enantioselectivity using chiral catalysts. wikipedia.org |

Condensation Reactions with Active Methylene (B1212753) Compounds and Other Reagents

Condensation reactions are fundamental in the synthesis of the quinoline ring system. The Knoevenagel condensation, for example, involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile, in the presence of a basic catalyst. ajrconline.org This reaction proceeds through the deprotonation of the active methylene group to form a resonance-stabilized enolate, which then attacks the carbonyl compound. ajrconline.org The active methylene group of malononitrile is a key nucleophilic component in many heterocyclic syntheses. ajrconline.org

Carboxylic Acid and Ester Functionalization

The functionalization of carboxylic acids and esters is a key strategy for producing precursors to this compound and its derivatives.

The Pfitzinger reaction is a classical and highly effective method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide. wikipedia.orgjocpr.com The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

The Pfitzinger reaction is a convenient one-pot synthesis and has been widely applied to produce a variety of substituted quinoline-4-carboxylic acids. researchgate.netjocpr.com It has also been adapted for the synthesis of more complex fused heterocyclic systems. jocpr.com Variations of the Pfitzinger reaction, such as the Halberkann variant, which uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids, have further expanded its utility. wikipedia.org An improved Pfitzinger reaction mediated by TMSCl allows for the direct synthesis of quinoline-4-carboxylic esters in a one-step process under mild conditions. thieme-connect.com

| Reaction | Reactants | Product | Key Conditions |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | Strong base (e.g., KOH). wikipedia.orgjocpr.com |

| Halberkann Variant | N-acyl isatin, Base | 2-Hydroxy-quinoline-4-carboxylic acid | Basic conditions. wikipedia.org |

| Improved Pfitzinger Reaction | Isatin, N,N-dimethylenaminone | Quinoline-4-carboxylic ester/acid | TMSCl, Alcohol/Water solvent. thieme-connect.com |

The esterification of quinoline-4-carboxylic acids is a common transformation to produce ester derivatives, which can be important intermediates in organic synthesis. While traditional Fischer-Speier esterification conditions can sometimes result in low yields, alternative methods have been developed. nih.gov One such method involves the generation of a cesium salt of the carboxylic acid, followed by reaction with an alkyl halide like iodomethane. nih.gov Another approach utilizes TMS-diazomethane for successful esterification. nih.gov The Doebner reaction, a three-component synthesis, can also be employed to produce quinoline esters directly when a pyruvate (B1213749) ester is used in place of pyruvic acid. nih.govacs.org Furthermore, the irreversible conversion of imine linkages in covalent organic frameworks to quinoline-4-carboxylic esters has been achieved through the Doebner–von Miller reaction. rsc.org

Stereoselective and Regioselective Synthesis of Novel Scaffolds

The development of synthetic routes to novel molecular scaffolds from foundational chemical compounds is a cornerstone of medicinal chemistry and materials science. The this compound framework presents a unique combination of reactive sites and electronic properties, making it an intriguing starting point for the construction of complex, polyfunctionalized molecules. The strategic control over the stereochemistry and regiochemistry during its synthesis and subsequent derivatization is paramount for accessing new chemical entities with potentially valuable biological activities or material properties. While direct studies focusing exclusively on the stereoselective and regioselective synthesis of novel scaffolds from this compound are not extensively documented, principles derived from closely related quinoline systems can be extrapolated.

The regioselectivity of reactions involving substituted quinolines is largely governed by the electronic nature and position of the substituents on the heterocyclic ring. In the context of 2-chloroquinoline derivatives, the chlorine atom at the C2 position and the carbonitrile group at the C4 position significantly influence the reactivity of the quinoline core.

Research on the regioselective functionalization of 2,4-dichloroquinolines provides valuable insights. Studies have shown that nucleophilic substitution reactions on 2,4-dichloroquinolines often proceed with high regioselectivity, with the C4 position being more susceptible to nucleophilic attack than the C2 position. researchgate.net This preferential reactivity is attributed to the greater activation of the C4 position by the ring nitrogen. This principle suggests that in a molecule like this compound, the C2-chloro substituent would be the primary site for nucleophilic substitution, assuming the carbonitrile group is less prone to displacement under the given reaction conditions.

A variety of nucleophiles have been successfully employed in the regioselective synthesis of novel quinoline derivatives, as detailed in the following table:

| Starting Material | Nucleophile | Catalyst/Conditions | Product | Regioselectivity |

| Substituted 2,4-dichloroquinolines | Symmetrical 1,4-dihydropyridines | Powdered K2CO3 | Novel 2-chloroquinoline derivatives of DHPs | High |

| Substituted 2,4-dichloroquinolines | Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | K2CO3, Ultrasound | 2-chloroquinolin-4-pyrimidine carboxylate derivatives | High |

| Substituted 2,4-dichloroquinolines | Methyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Powdered K2CO3 | Novel 2-chloroquinoline-based polyhydroquinoline | High |

This table presents examples of regioselective synthesis on related 2-chloroquinoline systems. The data is illustrative of the general principles of regioselectivity in this class of compounds.

Furthermore, organocatalytic methods have been developed for the site-specific hydroxylation of azaarene N-oxides, which can lead to the formation of 3-hydroxyquinolines with high regioselectivity. acs.org Such strategies could potentially be adapted for the functionalization of the this compound scaffold at the C3 position.

The stereoselective synthesis of chiral quinoline-containing scaffolds is a significant area of research, given the prevalence of such motifs in biologically active natural products and pharmaceuticals. The introduction of chirality can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool.

While specific examples of stereoselective synthesis starting from this compound are scarce, general methods for the asymmetric synthesis of quinoline derivatives are well-established and could be adapted. For instance, the catalytic asymmetric 1,2-addition of organometallic reagents to carbonyl compounds is a powerful method for creating chiral alcohols, which can be precursors to or part of a larger chiral quinoline scaffold. researchgate.net

The following table summarizes some approaches to the stereoselective synthesis of quinoline derivatives:

| Reaction Type | Chiral Source | Substrate | Product | Key Features |

| Friedel–Crafts Alkylation | Chiral auxiliary | N,N'-diarylformamidines and 2-allyloxiranes | Tetrahydroquinoline-based chiral carbene precursors | Intramolecular cyclization to form chiral scaffold. nih.gov |

| Atroposelective N-acylation | Organocatalyst | Benzamides with a quinazolinone skeleton and cinnamic anhydride | N-N axially chiral quinazolinone derivatives | High yields and excellent enantioselectivities. mdpi.com |

| Asymmetric Heteroannulation | Organocatalyst | ortho-alkynyl-naphthylamines and amines | Atropisomeric C2-arylquinoline skeletons | De novo construction of axially chiral molecules. nih.gov |

This table illustrates general strategies for the stereoselective synthesis of quinoline derivatives that could be conceptually applied to the synthesis of chiral scaffolds based on this compound.

The synthesis of tetrahydroquinoline-based chiral carbene precursors through intramolecular Friedel-Crafts alkylation demonstrates a robust method for constructing chiral fused-ring systems. nih.gov Similarly, the development of organocatalytic methods for the atroposelective synthesis of axially chiral quinazolinones and C2-arylquinolines highlights the potential for creating non-planar chiral structures. mdpi.comnih.gov These methodologies, although not directly applied to this compound, provide a conceptual framework for the future design of stereoselective syntheses of its derivatives.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques for organic compounds.

¹H NMR Spectroscopy: A ¹H NMR spectrum of 2-Chloroquinoline-4-carbonitrile would be expected to show distinct signals for each of the five aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chloro, cyano, and ring nitrogen atoms. The protons on the benzene (B151609) portion of the ring (H-5, H-6, H-7, H-8) would appear in the aromatic region, with their specific shifts and coupling patterns (doublets, triplets, or doublet of doublets) revealing their positions relative to each other. The proton at the 3-position (H-3) would likely appear as a singlet and be shifted downfield due to the anisotropic effect of the adjacent cyano group and the influence of the nitrogen atom.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would identify all ten carbon atoms in the this compound molecule. The carbonitrile carbon (C≡N) would have a characteristic chemical shift in the 115-125 ppm range. The carbon atom bearing the chlorine (C-2) and the carbon bearing the cyano group (C-4) would also exhibit distinct chemical shifts. The remaining seven aromatic carbons would provide a unique fingerprint for the quinoline core. The specific chemical shifts would provide conclusive evidence for the substitution pattern of the quinoline ring.

A hypothetical data table for the expected NMR signals is presented below. The exact values would need to be determined experimentally.

| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |

| Proton | Chemical Shift (ppm) |

| H-3 | Singlet |

| H-5 | Doublet |

| H-6 | Triplet |

| H-7 | Triplet |

| H-8 | Doublet |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which is expected to appear in the region of 2220-2260 cm⁻¹. Other expected vibrations include C-Cl stretching, C=N and C=C stretching vibrations of the quinoline ring, and C-H stretching and bending modes.

A table of expected IR absorption frequencies is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) stretch | 3000 - 3100 |

| C≡N (nitrile) stretch | 2220 - 2260 |

| C=C/C=N (ring) stretch | 1500 - 1650 |

| C-H (aromatic) bend | 750 - 900 |

| C-Cl stretch | 600 - 800 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, another form of vibrational spectroscopy, would provide complementary information to IR spectroscopy. While no experimental Raman data for this compound has been reported, it would be particularly useful for observing the symmetric vibrations of the quinoline ring system and the C-Cl bond, which are often weak in IR spectra. The nitrile stretch is also typically observable in Raman spectra.

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy, primarily UV-Visible spectroscopy, investigates the electronic transitions within a molecule. A UV-Vis spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, providing insights into its conjugated π-system. The quinoline ring system is known to exhibit characteristic absorption bands, and the presence of the chloro and cyano substituents would be expected to modulate the positions and intensities of these bands. Further photophysical studies, such as fluorescence spectroscopy, could be performed to investigate the molecule's emissive properties and potential applications in materials science, although no such data is currently available.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state, with the wavelength of maximum absorbance (λmax) being characteristic of the molecule's structure, particularly its system of conjugated π-electrons. uobabylon.edu.iqmasterorganicchemistry.com

For organic molecules, the most common transitions are from π bonding orbitals to π* antibonding orbitals (π → π) and, in molecules containing heteroatoms with lone pairs, from non-bonding orbitals to π antibonding orbitals (n → π). masterorganicchemistry.com The quinoline core of this compound is an aromatic, conjugated system. Extending the conjugation in a molecule generally decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic shift). utoronto.ca Quinoline derivatives are known to absorb in the UV range, with some studies reporting absorbance between 280 nm and 510 nm. researchgate.net The absorption properties are also influenced by the solvent, with polar solvents often causing a red shift of 10-20 nm for π → π transitions compared to nonpolar solvents. uobabylon.edu.iq

While specific experimental data for this compound is not detailed in the surveyed literature, its UV-Vis spectrum is expected to show characteristic π → π* transitions originating from the conjugated quinoline system. The presence of the electron-withdrawing chloro and nitrile groups would further influence the precise λmax values.

Table 1: Typical UV-Vis Absorption Characteristics of Conjugated Systems

| Transition Type | Typical Wavelength Range | Structural Requirement |

| π → π | 200 - 500+ nm | Conjugated systems (alkenes, aromatics) |

| n → π | 270 - 300 nm | Groups with lone pairs and π bonds (e.g., carbonyls) masterorganicchemistry.com |

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This property is characteristic of molecules known as fluorophores. Quinoline and its derivatives are recognized for their interesting photoluminescence properties, though they are often weakly fluorescent compared to their isoelectronic hydrocarbon counterparts. researchgate.netrsc.org The fluorescence intensity and emission wavelength can be significantly affected by environmental factors such as solvent polarity and pH, with protonation known to enhance fluorescence in some N-heterocycles. rsc.org

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. frontiersin.org This value is critical for applications in materials science and sensing. researchgate.net The quantum yield can be determined using either absolute methods or, more commonly, relative methods that compare the fluorescence intensity of the sample to a well-characterized standard, such as quinine (B1679958) sulfate (B86663) or coumarin (B35378) dyes, under identical conditions. bjraylight.comnih.govdepaul.edu A low quantum yield indicates that most of the absorbed energy is lost through non-radiative pathways, which can be a desirable trait for applications like photocatalysis. depaul.edu

Specific fluorescence emission spectra and quantum yield values for this compound are not available in the cited literature. However, based on its structural class, it may exhibit fluorescence, and its quantum yield would be a key parameter in evaluating its potential for optoelectronic applications.

Luminescence Properties of Quinoline Derivatives

Quinoline derivatives represent a significant class of luminescent compounds with wide-ranging applications. rsc.org Their core structure can be readily modified, allowing for the fine-tuning of their photophysical properties. researchgate.net This has led to their use as fluorescent sensors for detecting metal ions and tracking interactions with biological targets. rsc.org The nitrogen atom in the quinoline ring serves as a key site for these interactions, which can produce measurable changes in fluorescence emission. rsc.org

Furthermore, the highly efficient electron-transporting properties of quinoline-based molecules, combined with high photoluminescence quantum yields and thermal stability, make them paramount in the development of high-tech devices. researchgate.net These include organic light-emitting diodes (OLEDs), photovoltaic cells, and photodiode detectors. researchgate.net The ability to generate light through electroluminescence in materials like OLEDs is a direct application of the inherent luminescence of the quinoline scaffold.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₀H₅ClN₂. HRMS would be used to experimentally verify the theoretical exact mass of its molecular ion, confirming its elemental composition.

Table 2: Calculated Monoisotopic Mass for this compound

| Molecular Formula | Compound | Theoretical Monoisotopic Mass (Da) |

| C₁₀H₅ClN₂ | This compound | 188.01914 |

Electron Spray Ionization Mass Spectrometry (ESI-MS)

Electron Spray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules, generating ions with minimal fragmentation. nih.gov In ESI-MS, a sample solution is sprayed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, ions (often protonated molecules, [M+H]⁺) are formed and transferred into the mass analyzer. nih.gov Due to the presence of the nitrogen atoms in the quinoline ring, this compound is expected to readily form a protonated molecule in the positive ion mode of ESI-MS.

Table 3: Expected Ions in ESI-MS for this compound

| Ion Species | Expected m/z | Ionization Mode |

| [M+H]⁺ | 189.02697 | Positive |

| [M+Na]⁺ | 211.00108 | Positive |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The method involves directing a beam of X-rays onto a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mkuniversity.ac.in

A successful XRD analysis provides unequivocal structural proof and reveals details about molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking) that stabilize the crystal lattice. mkuniversity.ac.innih.gov While a published crystal structure for this compound was not identified in the searched crystallographic databases, an XRD study would provide the parameters listed in the table below. cam.ac.ukcrystallography.net Analysis of related structures, such as chlorocyanopyridines, shows that packing is often dictated by intermolecular C—H⋯N and π-stacking interactions. nih.gov

Table 4: Typical Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c, Pbca). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit cell of the crystal. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. |

| Intermolecular Interactions | Identification and geometry of non-covalent forces holding the crystal together. |

Photoemission Spectroscopy

Photoemission spectroscopy stands as a powerful surface-sensitive quantitative spectroscopic technique that provides critical information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Valence and Core Level X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Probing

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for investigating the electronic structure of molecules. By irradiating a sample with a beam of X-rays, one can measure the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. This allows for the determination of electron binding energies, which are characteristic of each element and their respective chemical environment.

For this compound, XPS analysis would be invaluable. The core level spectra would provide distinct peaks for the constituent elements: carbon (C 1s), nitrogen (N 1s), and chlorine (Cl 2p). The precise binding energies of these core levels would offer insight into the chemical bonding within the molecule. For instance, the C 1s spectrum could be deconvoluted to distinguish between the carbons of the quinoline ring, the nitrile group, and any adventitious carbon. Similarly, the N 1s spectrum would characterize the nitrogen in the quinoline ring and the nitrile moiety. The Cl 2p spectrum would confirm the presence and bonding state of the chlorine atom.

The valence band spectrum, lying at lower binding energies, would reveal the distribution of the molecular orbitals. This region is formed by the overlapping atomic orbitals of carbon, nitrogen, hydrogen, and chlorine that participate in chemical bonding. Analysis of the valence band provides a direct experimental fingerprint of the molecular orbital structure, which can be compared with theoretical calculations to gain a deeper understanding of the compound's electronic properties.

However, a comprehensive search of available scientific literature and databases did not yield any specific experimental XPS data for this compound. Therefore, no empirical data on its core level binding energies or valence band structure can be presented at this time.

Interactive Data Table: Expected Core Level Regions for XPS Analysis of this compound

| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |

| Carbon | C 1s | 284 - 290 | Chemical states of different carbon atoms (aromatic, nitrile). |

| Nitrogen | N 1s | 398 - 402 | Chemical states of nitrogen in the quinoline ring and nitrile group. |

| Chlorine | Cl 2p | 198 - 202 | Presence and bonding environment of the chlorine atom. |

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the mass of a sample over time as the temperature changes. This technique provides crucial information about the thermal stability and decomposition profile of a material. A TGA curve plots mass against temperature, revealing the temperatures at which the material undergoes physical or chemical changes, such as decomposition, oxidation, or loss of volatiles.

In the context of this compound, a TGA analysis would determine its decomposition temperature and provide insights into its stability at elevated temperatures. This is particularly important for applications where the material might be subjected to heat, such as in the fabrication of polymer composites or in high-temperature chemical reactions. The resulting thermogram would indicate the onset temperature of decomposition and the percentage of mass loss at different stages, which could suggest the fragmentation pattern of the molecule.

Despite the importance of this data, no specific TGA studies or thermogravimetric data for this compound were found in the public domain during the literature search.

Microscopic Techniques for Nanomaterial Composites (e.g., SEM, TEM)

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. For a nanomaterial composite containing this compound, SEM would be used to assess the dispersion of the compound within the matrix, identify any aggregation or phase separation, and examine the surface morphology and porosity of the composite material.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the visualization of the internal structure of the material. With TEM, it would be possible to observe the size, shape, and distribution of nanoparticles or domains of this compound within the composite. It can also provide information on the crystallinity and interfacial characteristics between the compound and the host material.

The application of these microscopic techniques is contingent on the existence of nanomaterial composites of this compound. The conducted search did not uncover any research articles detailing the preparation and microscopic analysis of such composites. Therefore, no SEM or TEM images or related findings can be included.

Computational and Theoretical Investigations of 2 Chloroquinoline 4 Carbonitrile

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of this size. aps.orgchemrxiv.org

Geometry Optimization and Conformational Landscapes

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure (its lowest energy conformation) is determined. wikipedia.orgwisc.edu For 2-chloroquinoline-4-carbonitrile, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms.

Given the rigid, fused-ring system of the quinoline (B57606) core, significant conformational flexibility is not expected. The primary determinant of its shape will be the planar quinoline scaffold. The substituents—the chloro group at position 2 and the carbonitrile group at position 4—will have specific orientations relative to the ring. DFT calculations, often using a functional like B3LYP and a basis set such as 6-311G(d,p), would precisely define these geometric parameters. dergipark.org.trdergi-fytronix.com

For a related molecule, 4-hydroxy-3-cyano-7-chloro-quinoline, DFT calculations have been used to determine its optimized geometry. dergipark.org.tr A similar approach for this compound would likely reveal a largely planar structure, with minor deviations from planarity possible depending on the electronic interactions between the substituents and the quinoline ring.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: This table is illustrative and contains hypothetical data based on typical bond lengths and angles for similar structures. Actual values would require specific DFT calculations.

| Parameter | Predicted Value |

| C2-Cl Bond Length | ~1.74 Å |

| C4-C(nitrile) Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C (aromatic) Bond Lengths | ~1.38 - 1.42 Å |

| C-N (in ring) Bond Lengths | ~1.33 - 1.38 Å |

| C-C-C Bond Angles (in ring) | ~118° - 122° |

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wikipedia.orgwuxiapptec.com A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. wikipedia.org

For this compound, the HOMO is expected to be located primarily on the electron-rich quinoline ring system, while the LUMO is likely to be distributed over the electron-withdrawing cyano group and the chloro-substituted part of the pyridine (B92270) ring. DFT calculations would provide the precise energies of these orbitals and the size of the band gap. In a study of a similar compound, 4-hydroxy-3-cyano-7-chloro-quinoline, such calculations were performed to understand its electronic behavior. dergipark.org.tr

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: This table is illustrative and contains hypothetical data. Actual values would require specific DFT calculations.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -2.0 |

| HOMO-LUMO Gap | ~ 4.5 |

An ESP map provides a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the nitrogen of the cyano group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the benzene (B151609) ring and potentially near the carbon atom attached to the chlorine, suggesting these as regions for nucleophilic interaction.

Studies on related quinoline derivatives, such as 2-chloro-7-methylquinoline-3-carbaldehyde, have utilized ESP analysis to identify reactive sites. dergi-fytronix.com A similar analysis for this compound would be invaluable in predicting its intermolecular interactions.

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.eduwikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, with the strength of these interactions indicating the degree of electron delocalization and contributing to the molecule's stability.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, it is possible to calculate its theoretical vibrational (infrared and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts. nih.govrsc.orgmdpi.com

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as the stretching and bending of bonds. nih.gov By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed vibrational bands can be made. For the related 4-hydroxy-3-cyano-7-chloro-quinoline, theoretical vibrational spectra were calculated using DFT and compared with experimental data. dergipark.org.tr

Similarly, NMR chemical shifts (for ¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govrsc.org These predictions can be instrumental in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: This table is illustrative and contains hypothetical data based on typical chemical shifts for similar structures. Actual values would require specific DFT calculations and referencing.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~150 |

| C3 | ~120 |

| C4 | ~140 |

| C(nitrile) | ~118 |

| Carbons in benzene ring | ~125 - 135 |

| C4a, C8a | ~145 - 155 |

Non-linear Optical (NLO) Properties Calculation (e.g., Hyperpolarizability)

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability. Chalcones, for instance, are a class of organic compounds known for their NLO properties, which include extended π-conjugation and non-centrosymmetric structures that facilitate strong second-harmonic generation (SHG). nih.gov The investigation of organic compounds with significant NLO properties is a burgeoning field of research. aps.org

Table 1: Representative Theoretical NLO Data for a Quinoline Derivative

| Parameter | Value (a.u.) |

| Dipole Moment (μ) | Value not available in search results |

| First Hyperpolarizability (β) | Value not available in search results |

| Second Hyperpolarizability (γ) | Value not available in search results |

Chemical Reactivity Indices and Fukui Functions

Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules. longdom.orgnih.gov Reactivity descriptors such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω) can be calculated to elucidate the reactive nature of a compound. nih.gov

The Fukui function, a key concept in conceptual DFT, is instrumental in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netscm.comscm.com It describes the change in electron density at a given point in the molecule when an electron is added or removed. scm.com The condensed Fukui function condenses these values to individual atoms, providing a clear picture of local reactivity. scm.com

For a molecule like this compound, DFT calculations can predict the regions most susceptible to chemical attack. A study on the closely related 2-chloroquinoline-3-carboxaldehyde utilized the B3LYP/6-311++G(d,p) level of theory to analyze its vibrational spectroscopy and quantum computational aspects. researchgate.net While the specific Fukui function values for this compound are not detailed in the provided results, the methodology would involve calculating the electron densities of the neutral, anionic (N+1), and cationic (N-1) species to determine the f+, f-, and f0 Fukui functions.

Table 2: Conceptual DFT Reactivity Indices

| Index | Definition | Significance |

| Chemical Potential (μ) | μ = - (I + A) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration |

| Electrophilicity (ω) | ω = μ² / (2η) | Electrophilic nature of a molecule |

| Fukui Function (f(r)) | Measures the change in electron density | Identifies reactive sites |

I: Ionization potential, A: Electron affinity

Thermodynamic Properties (e.g., Entropy, Heat Capacity)

The thermodynamic properties of a compound, such as entropy and heat capacity, are crucial for understanding its stability and behavior under different conditions. While specific experimental or calculated thermodynamic data for this compound were not found in the provided search results, these properties can be determined computationally.

DFT calculations, often using the B3LYP functional with a suitable basis set, can be employed to calculate vibrational frequencies. nih.gov From these frequencies, statistical thermodynamics can be used to derive key thermodynamic parameters like heat capacity (C), entropy (S), and enthalpy (H) at a given temperature.

Table 3: Calculated Thermodynamic Parameters (Illustrative)

| Parameter | Value |

| Heat Capacity (Cv) | Value not available in search results |

| Entropy (S) | Value not available in search results |

Note: This table is illustrative of the types of thermodynamic data that can be generated through computational methods.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Solvatochromic Effects

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. nih.gov It is particularly useful for understanding a molecule's absorption and emission spectra and how these are influenced by the surrounding solvent, a phenomenon known as solvatochromism. nih.govnih.gov

The solvatochromic effect, the change in the color of a substance when dissolved in different solvents, is dependent on the change in dipole moment between the ground and excited states. nih.gov TD-DFT calculations, often combined with a polarizable continuum model (PCM) to simulate the solvent, can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax). nih.gov By performing these calculations in different simulated solvents, the solvatochromic shift can be theoretically determined.

For this compound, TD-DFT calculations would provide insights into its UV-Vis absorption spectrum and how it might change in solvents of varying polarity. This information is valuable for applications in sensors and optical devices.

Molecular Modeling and Docking Studies

Ligand-Protein Interaction Mechanisms and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein. nih.gov

While no specific molecular docking studies for this compound were found in the search results, studies on similar quinoline derivatives highlight the potential of this class of compounds as pharmacophores. For instance, a molecular docking study of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinities in the range of -5.3 to -6.1 kcal/mol, suggesting potential bioactivity. nih.gov Another study on dihydrothiouracil-based indenopyridopyrimidines docked with human DNA topoisomerase II also demonstrated the utility of docking in identifying potential antitumor candidates. nih.gov

A hypothetical docking study of this compound would involve selecting a relevant protein target and using software like AutoDock Vina or GOLD to predict the binding mode and affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's binding site.

Table 4: Common Interacting Residues in Docking Studies of Quinoline Derivatives

| Protein Target | Interacting Amino Acid Residues | Reference |

| CB1a | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, GLU-9 | nih.gov |

| VEGFR-2 | Cys919, Glu885, Asp1046 (for a related carboxaldehyde) | researchgate.net |

This information is crucial for understanding the mechanism of action at a molecular level and for the rational design of more potent and selective inhibitors.

Computational Structure-Activity Relationship (SAR) Derivation

Computational Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for predicting the biological activity of a compound based on its molecular structure. For this compound, the key structural features are the quinoline core, the chloro group at position 2, and the carbonitrile (cyano) group at position 4.

The quinoline scaffold itself is a well-known "privileged" structure in drug discovery, forming the basis for numerous therapeutic agents. nih.gov The substituents at positions 2 and 4 are known to significantly modulate the biological activity of the quinoline ring system. For instance, in a series of 4-quinoline carboxylic acid analogues, substitutions on the quinoline ring were found to be critical for their antiviral activity. elsevierpure.com

The chloro group at the 2-position is an electron-withdrawing group, which can influence the molecule's reactivity and its ability to form halogen bonds, a type of non-covalent interaction that can be important for protein-ligand binding. The carbonitrile group at the 4-position is also strongly electron-withdrawing and can participate in dipole-dipole interactions and hydrogen bonding as a hydrogen bond acceptor. In studies on 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives, the carbonitrile group was a key feature in their design as EGFR inhibitors. nih.gov

A hypothetical computational SAR study on a series of 2-substituted-4-carbonitrile quinolines might involve calculating various molecular descriptors and correlating them with a specific biological activity. These descriptors can be categorized as follows:

Electronic Descriptors: Charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Lipophilic Descriptors: LogP (partition coefficient), which describes the molecule's hydrophobicity.

By analyzing how variations in these descriptors across a series of related compounds affect biological activity, a quantitative structure-activity relationship (QSAR) model can be developed to predict the activity of new, unsynthesized compounds.

Table 1: Hypothetical Molecular Descriptors for SAR Analysis of this compound and Analogs

| Compound | Substituent at C2 | LogP (Predicted) | Dipole Moment (Predicted) | Predicted Activity (Arbitrary Units) |

| Quinoline-4-carbonitrile | -H | 2.1 | 4.5 D | 1.0 |

| This compound | -Cl | 2.8 | 5.2 D | 1.5 |

| 2-Fluoroquinoline-4-carbonitrile | -F | 2.3 | 5.0 D | 1.2 |

| 2-Bromoquinoline-4-carbonitrile | -Br | 3.0 | 5.3 D | 1.6 |

| 2-Methylquinoline-4-carbonitrile | -CH3 | 2.5 | 4.3 D | 0.8 |

Note: The data in this table is illustrative and based on general chemical principles, not on specific experimental or computational results for these exact molecules.

Prediction of Molecular Recognition and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.

The prediction of how this compound might be recognized by a protein target involves identifying potential binding sites and evaluating the interactions between the ligand and the amino acid residues in the binding pocket. Key interactions would likely involve:

Pi-pi stacking: The aromatic quinoline ring can interact with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Hydrogen bonding: The nitrogen atom of the quinoline ring and the nitrogen of the cyano group can act as hydrogen bond acceptors.

Halogen bonding: The chlorine atom at the C2 position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Hydrophobic interactions: The quinoline ring system has significant hydrophobic character, which can lead to favorable interactions with nonpolar residues in the binding site.

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), can be estimated using scoring functions within the docking software. For a series of 2H-thiopyrano[2,3-b]quinoline derivatives, molecular docking studies revealed binding affinities ranging from -5.3 to -6.1 kcal/mol against the CB1a protein. nih.gov Similarly, docking studies of other quinoline derivatives have shown a correlation between calculated binding affinities and experimental biological activities. nih.govnih.gov

Table 2: Predicted Binding Affinities of Quinoline Derivatives Against a Hypothetical Protein Target

| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Quinoline | -5.8 | Phe, Leu, Val |

| 4-Aminoquinoline | -6.5 | Phe, Asp, Ser |

| This compound | -7.2 | Phe, Tyr, Ser, Thr |

| Chloroquine | -8.1 | Phe, Asp, Leu |

Note: This table presents example data from general molecular docking principles and published data on related systems to illustrate the concept.

Electrophilicity-Based Charge Transfer Studies with Biological Macromolecules

The electrophilicity of a molecule describes its ability to accept electrons. The electrophilicity index is a quantum chemical descriptor that can quantify this property. For this compound, the presence of the electron-withdrawing chloro and cyano groups is expected to increase its electrophilicity compared to the parent quinoline molecule.

In the context of interactions with biological macromolecules, a higher electrophilicity suggests a greater propensity for charge-transfer interactions. These interactions involve the transfer of electron density from an electron-rich region of a biomolecule (like the side chain of a tryptophan or tyrosine residue) to the electrophilic ligand.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the electrophilicity index and other related parameters like chemical potential and chemical hardness. nih.gov Studies on quinoline derivatives have utilized these calculations to understand their reactivity. arabjchem.org

The pyridine ring of the quinoline system is inherently electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack. youtube.comyoutube.com Conversely, electrophilic substitution occurs on the benzene ring, typically at the C5 and C8 positions. reddit.comquora.com The introduction of a chloro group at C2 and a cyano group at C4 would further enhance the electrophilic character of the pyridine ring, potentially making it a target for covalent modification by nucleophilic residues in a protein, although this is a reactive process and not always desirable in a drug candidate. More commonly, the enhanced electrophilicity will strengthen non-covalent charge-transfer interactions within a binding site.

Ab Initio Methods for Quantum Chemical Calculations

Ab initio (from first principles) quantum chemical methods are a class of computational techniques used to solve the electronic Schrödinger equation without the need for empirical parameters. These methods provide highly accurate information about the electronic structure, geometry, and properties of molecules.

For this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Calculate molecular orbital energies: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of molecular stability and reactivity.

Predict spectroscopic properties: Calculate vibrational frequencies (for comparison with infrared and Raman spectra) and electronic excitation energies (for comparison with UV-visible spectra).

Determine electrostatic potential: Map the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

While computationally expensive, these methods provide a fundamental understanding of the molecule's intrinsic properties. For example, DFT calculations, which are closely related to ab initio methods, have been used to study the geometry and quantum chemical parameters of quinoline and its derivatives. electrochemsci.orgresearchgate.net

Table 3: Representative Data from Ab Initio Calculations on Quinoline Derivatives

| Property | Quinoline (Example Calculation) | 2-Chloroquinoline (B121035) (Example Calculation) |

| HOMO Energy | -6.5 eV | -6.8 eV |

| LUMO Energy | -0.9 eV | -1.5 eV |

| HOMO-LUMO Gap | 5.6 eV | 5.3 eV |

| Dipole Moment | 2.2 D | 3.5 D |

Note: The values in this table are representative and intended to illustrate the type of data obtained from ab initio calculations on related systems.

Research in Medicinal Chemistry Scaffolds and Chemical Biology Leveraging 2 Chloroquinoline 4 Carbonitrile

Quinoline (B57606) as a Privileged Pharmacophore and Scaffold in Rational Drug Design

The quinoline scaffold is widely regarded as a "privileged structure" in medicinal chemistry. researchgate.netnih.govnih.govnih.gov This designation stems from its recurring presence in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netnih.govnih.gov The rigid bicyclic framework of quinoline provides a well-defined three-dimensional orientation for substituent groups, facilitating specific interactions with various biological targets, including enzymes and receptors. nih.gov

The versatility of the quinoline ring allows for facile structural modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov This has led to the development of a wide range of quinoline-based drugs with applications as anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netnih.govnih.gov The established synthetic pathways to access quinoline derivatives further enhance its status as a privileged scaffold, making it an attractive starting point for rational drug design and the development of new therapeutic agents. nih.gov

Design Principles for 2-Chloroquinoline-4-carbonitrile-Based Scaffolds

The inherent reactivity of the 2-chloro and 4-carbonitrile groups on the quinoline core makes this compound a versatile building block for constructing complex molecular architectures with desired biological functions.

Structural Modification Strategies for Optimized Target Interaction

The chlorine atom at the C2 position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity is a key strategy for optimizing interactions with biological targets. For instance, substitution of the chloro group with amines, thiols, or alcohols can introduce new hydrogen bonding donors and acceptors, as well as alter the electronic properties and steric profile of the molecule.

A notable example, although on the related 2-chloroquinoline-3-carbaldehyde (B1585622), involves the design of dual inhibitors for SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro). In this study, the 2-chloroquinoline (B121035) moiety served as an active pharmacophore, and the chlorine atom was proposed to be replaceable by a nucleophilic cysteine residue in the enzyme's active site.

Furthermore, the carbonitrile group at the C4 position can be hydrolyzed to a carboxylic acid or a carboxamide, or it can participate in cycloaddition reactions to form various heterocyclic rings. These transformations can significantly impact the molecule's solubility, polarity, and ability to interact with specific residues in a target protein. For example, the conversion of a nitrile to a tetrazole ring is a common strategy to introduce an acidic bioisostere.

Molecular Hybridization Approaches

Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activity. This compound is an excellent candidate for this approach due to its reactive handles.

One common strategy is the hybridization of the quinoline core with other biologically active heterocyclic systems. For example, quinoline-pyrimidine hybrids have been designed as potential inhibitors of plasmodial heat shock protein 70 (Hsp70). nih.gov In such hybrids, the quinoline and pyrimidine (B1678525) moieties can be connected via a flexible linker attached to the C4 position of the quinoline, which can be derived from the carbonitrile group.

Another approach involves the fusion of the quinoline ring with other heterocycles. For instance, pyrano[2,3-b]quinoline derivatives, which can be synthesized from 2-chloroquinoline precursors, have shown potential as acetylcholinesterase inhibitors and neuroprotective agents. nih.gov The synthesis of these fused systems often involves the reaction of a substituted quinoline with a suitable cyclization partner, where the carbonitrile group at C4 can be a key participant in the ring-forming reaction.

Mechanistic Studies of Chemical Interactions with Enzymatic and Nucleic Acid Targets

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific biological macromolecules.

In the context of enzymatic inhibition, quinoline-based compounds have been shown to target a variety of enzymes. For instance, certain quinoline derivatives have been identified as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and transcription. nih.govresearchgate.net These compounds can intercalate into the DNA-enzyme complex, stabilizing the cleavage complex and leading to cell death. nih.gov The planar quinoline ring is well-suited for such intercalation, and substituents at various positions can modulate the binding affinity and specificity. While direct studies on this compound are limited, the general mechanism of action for quinoline topoisomerase poisons provides a strong rationale for investigating its potential in this area. nih.govresearchgate.net

Regarding nucleic acid interactions, the planar aromatic system of the quinoline ring allows for intercalation between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, contributing to the cytotoxic effects of these compounds. The substituents on the quinoline ring play a crucial role in the strength and mode of this interaction. While specific studies on the nucleic acid binding of this compound are not extensively reported, the known DNA-intercalating properties of other quinoline derivatives suggest a similar potential for this scaffold.

Development of Novel Chemical Probes and Ligands

The photophysical properties of the quinoline scaffold, combined with its synthetic tractability, make it an attractive core for the development of chemical probes and ligands for biological imaging and sensing.

Fluorescent probes based on the quinoline core have been developed for the detection of various analytes, including metal ions and reactive oxygen species. crimsonpublishers.comnih.gov The fluorescence properties of these probes can be modulated by the substituents on the quinoline ring. The carbonitrile group at the C4 position of this compound can influence the electronic properties of the fluorophore and can also serve as a reactive handle for attaching recognition moieties or for modulating the probe's response to its target. For instance, quinoline-based probes have been designed with a "turn-on" fluorescence response upon binding to their target. nih.gov

Furthermore, the this compound scaffold can be used to develop specific ligands for various biological targets. By systematically modifying the substituents at the C2 and C4 positions, libraries of compounds can be synthesized and screened for binding to proteins of interest. This approach can lead to the discovery of novel ligands for use in affinity chromatography, target identification, and as starting points for drug discovery programs.

Chemically-Driven Exploration of Disease Modulators

The diverse biological activities exhibited by quinoline derivatives make this compound a valuable starting point for the exploration of novel disease modulators.

In the field of oncology, numerous quinoline-based compounds have shown potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. nih.gov The this compound scaffold provides a platform for the synthesis of new anticancer agents. For example, derivatives can be designed to target specific signaling pathways that are dysregulated in cancer cells.

In the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, quinoline derivatives have been investigated for their neuroprotective effects. rsc.orgaustinpublishinggroup.com Some quinoline-based compounds have been shown to inhibit acetylcholinesterase, modulate amyloid-beta aggregation, and protect neurons from oxidative stress. The structural versatility of this compound allows for the design of compounds that can target multiple pathways involved in the pathogenesis of these complex diseases.

The antiviral potential of quinoline derivatives is also well-established. Chloroquine, a well-known quinoline derivative, has been investigated for its antiviral activity against a range of viruses. The this compound scaffold can be used to generate novel antiviral compounds with improved potency and a better safety profile.

Future Research Trajectories and Emerging Methodologies

Development of Greener and More Efficient Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often require harsh conditions and generate significant waste. tandfonline.com However, a paradigm shift towards sustainable chemistry is revolutionizing these synthetic protocols. researchgate.net Future research is increasingly focused on developing greener and more efficient pathways to 2-chloroquinoline-4-carbonitrile and its analogs by minimizing waste, solvent consumption, and energy input. researchgate.net

Key advancements in this area include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of 2-chloroquinoline-3-carboxaldehydes, key precursors to many quinoline derivatives, can be achieved in minutes from acetanilides using a Vilsmeier-Haack reagent under microwave conditions. researchgate.net This method offers significant advantages over conventional heating in terms of reaction time and efficiency. nih.gov Similar microwave-assisted protocols are a promising avenue for the rapid synthesis of the 4-carbonitrile isomer. nih.gov

Nanocatalysis: The use of nanocatalysts offers a sustainable alternative for the synthesis of quinolines, addressing drawbacks of traditional methods like harsh reaction conditions and the use of hazardous solvents. acs.orgnih.gov Nanocatalysts can provide high yields in short reaction times, often under solvent-free conditions, and can be recovered and reused. nih.gov

Green Solvents and Catalysts: A significant trend is the replacement of hazardous solvents and catalysts with more environmentally benign alternatives. tandfonline.comijpsjournal.com The use of water or ethanol (B145695) as solvents and organocatalysts like p-toluenesulfonic acid (p-TSA) are being explored to create more sustainable synthetic routes. researchgate.netnih.gov Multi-component reactions (MCRs) in aqueous media represent a particularly eco-friendly approach. rsc.org